molecular formula C15H13ClF5N3O B4357610 N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide

N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide

Cat. No.: B4357610
M. Wt: 381.73 g/mol
InChI Key: QEAXISUPRMYVDW-UHFFFAOYSA-N
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Description

N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide is an organic compound with complex molecular structure, recognized for its application in various scientific and industrial fields. This compound features distinct chemical moieties such as chlorinated and fluorinated aromatic rings combined with a pyrazolyl group, contributing to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide can be achieved through multi-step organic reactions. Typically, this involves the formation of the pyrazole ring, followed by the introduction of the chlorinated and methyl groups. Subsequent steps involve the addition of the trifluoromethyl group and the propyl chain, culminating in the formation of the benzamide structure under controlled conditions using specific catalysts and solvents.

Industrial Production Methods: : Industrial production scales up the synthesis process to accommodate bulk manufacturing needs, employing optimized reaction conditions, specialized equipment, and industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes various chemical reactions including:

  • Oxidation: : Involves the addition of oxygen or removal of hydrogen atoms, affecting the functional groups present in the compound.

  • Reduction: : The compound may undergo reduction where the pyrazole ring or the aromatic rings could be reduced under specific conditions.

  • Substitution: : This is common where hydrogen or halogen atoms can be substituted with other groups.

Common Reagents and Conditions: : Reagents such as halogens, acids, bases, and transition metal catalysts are commonly employed in these reactions. Conditions may include varying temperatures, pressure, and solvent environments.

Major Products: : Products formed from these reactions are typically derivatives with altered functional groups that retain the core structure of the original compound.

Scientific Research Applications

N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide has extensive applications, including:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its bioactive properties, potentially affecting cellular mechanisms.

  • Medicine: : Explored for therapeutic uses, particularly in drug development due to its unique molecular interactions.

  • Industry: : Used in the manufacture of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

Mechanism of Action: : The compound's effects are mediated through specific molecular targets and pathways, which involve binding to enzymes or receptors, inducing conformational changes, and altering biological pathways. Detailed studies are necessary to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to other similar compounds, N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide stands out due to its unique combination of functional groups, contributing to distinct reactivity and bioactivity profiles. Similar compounds include those with chlorinated, fluorinated, or pyrazole-containing structures.

Each segment of this compound’s profile exhibits distinct characteristics pivotal to its application and potential advancements in scientific research

Properties

IUPAC Name

N-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF5N3O/c1-8-12(16)13(15(19,20)21)23-24(8)7-3-6-22-14(25)11-9(17)4-2-5-10(11)18/h2,4-5H,3,6-7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAXISUPRMYVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)C2=C(C=CC=C2F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
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N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
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N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
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N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide
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N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2,6-difluorobenzamide

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